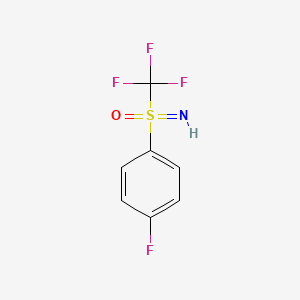

S-Trifluoromethyl-p-fluorophenylsulfoximine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

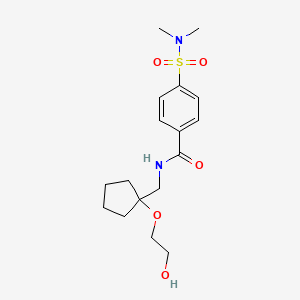

“S-Trifluoromethyl-p-fluorophenylsulfoximine” is a chemical compound with the molecular formula C7H5F4NOS and a molecular weight of 227.18 . It is also known by other names such as “S-(4-fluorophenyl)-S-(trifluoromethyl)Sulfoximine” and "Benzene, 1-fluoro-4-[S-(trifluoromethyl)sulfonimidoyl]-" .

Synthesis Analysis

While specific synthesis methods for “S-Trifluoromethyl-p-fluorophenylsulfoximine” were not found in the search results, a related compound, “trifluoromethyl phenyl sulfone”, has been used as a trifluoromethyl radical precursor in the synthesis of other compounds . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Chemical Reactions Analysis

As mentioned in the synthesis analysis, “trifluoromethyl phenyl sulfone” can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This suggests that “S-Trifluoromethyl-p-fluorophenylsulfoximine” might also participate in similar chemical reactions.Wissenschaftliche Forschungsanwendungen

Environmental Remediation

S-Trifluoromethyl-p-fluorophenylsulfoximine and related compounds have been investigated for their effectiveness in environmental remediation, particularly in the decomposition of persistent perfluorocarboxylic acids (PFCAs) in water. For example, the use of persulfate as a photochemical oxidant has shown potential in decomposing PFCAs, producing less harmful end products like fluoride and carbon dioxide (Hori et al., 2005). Another study focused on the heat-activated persulfate oxidation of PFOA and other fluorotelomer substances in groundwater remediation, demonstrating the feasibility of in-situ treatment (Park et al., 2016).

Synthesis of Polymers and Chemicals

The synthesis of polysulfates and polysulfonates, which are valuable for their mechanical properties in engineering applications, has been facilitated by the use of compounds like S-Trifluoromethyl-p-fluorophenylsulfoximine. The employment of bifluoride salts as catalysts in the sulfur(VI) fluoride exchange reaction represents a significant advancement in this area, offering a reliable synthetic access to these polymers (Gao et al., 2017).

Advanced Organic Synthesis

Research has also shown the utility of related fluorinated compounds in organic synthesis, such as the selective synthesis of monofluoroalkenes from alpha-fluorosulfoximines and nitrones, offering new avenues for creating bioactive fluorine-containing compounds (Zhang et al., 2009).

Analytical Chemistry

The detection and analysis of per- and polyfluoroalkyl substances (PFASs) in environmental samples have been enhanced by the development of sensitive and specific analytical methods utilizing gas chromatography/chemical ionization mass spectrometry. This has allowed for the detection of novel fluorinated atmospheric contaminants at low concentrations (Martin et al., 2002).

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NOS/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIJDUORJHKUMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=N)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2767983.png)

![4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2767985.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2767986.png)

![N-(2-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2767990.png)

![N-(2,5-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767991.png)

![2-[[4-Ethyl-5-[2-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2767995.png)

![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride](/img/structure/B2767998.png)

![N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2768002.png)

![1H-Indol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2768005.png)